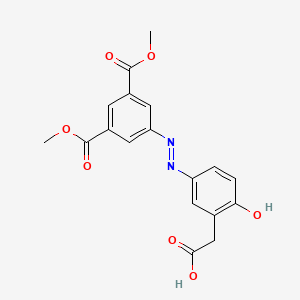

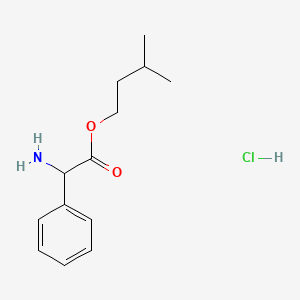

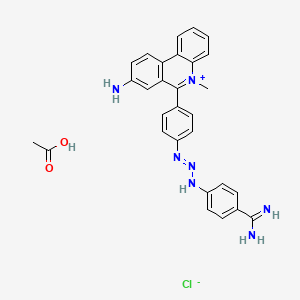

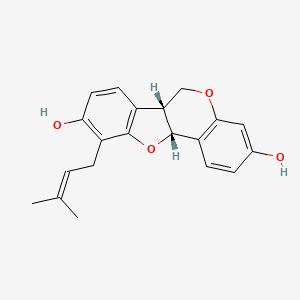

Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester

説明

Noratropine is a metabolite of Atropine (A794625).

科学的研究の応用

Pharmaceutical Synthesis

Noratropine is an important intermediate in the semi-synthesis of certain medicines . For example, it is used in the synthesis of the bronchodilator ipratropium bromide , which is on the WHO’s list of essential medicines .

Electrochemical N-Demethylation

Noratropine can be synthesized through an efficient and selective electrochemical N-demethylation method of tropane alkaloids . This method avoids hazardous oxidizing agents and toxic solvents, making it a safer and more environmentally friendly approach .

Oxidative N-Demethylation

Another method to prepare noratropine is by oxidative N-demethylation of atropine . This process involves removing a methyl group from atropine, resulting in the formation of noratropine .

Analytical Chemistry

In analytical chemistry, noratropine can be used as a standard for the analysis of atropine and its respective impurities in auto-injector drug products . A sensitive, precise, and accurate UHPLC method can be developed for this purpose .

Research on Tropane Alkaloids

Noratropine is a nortropane derivative, and N-demethylation of tropane alkaloids to their nortropane derivatives is a key step in the semi-synthesis of some important therapeutic agents . Therefore, noratropine plays a crucial role in the research on tropane alkaloids .

Green Chemistry

The electrochemical N-demethylation method used to synthesize noratropine is a practical example of green chemistry . It avoids the use of hazardous oxidizing agents, toxic solvents, and metal-based catalysts, contributing to the development of more sustainable chemical processes .

作用機序

Target of Action

Noratropine, also known as Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester, primarily targets muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Noratropine acts as a competitive antagonist at muscarinic receptors . It binds to these receptors and blocks the effects of acetylcholine, a neurotransmitter in the parasympathetic system . This interaction results in the reversal of excessive parasympathetic stimulation .

Biochemical Pathways

The primary biochemical pathway affected by noratropine is the cholinergic pathway . By antagonizing the action of acetylcholine at muscarinic receptors, noratropine reduces parasympathetic activity, affecting downstream effects such as heart rate and smooth muscle contraction .

Pharmacokinetics

Noratropine is well absorbed after administration and is distributed throughout various body tissues and fluids . It undergoes hepatic metabolism , with major metabolites including noratropine, atropin-n-oxide, tropine, and tropic acid . A significant portion of noratropine is destroyed by enzymatic hydrolysis, especially in the liver . Approximately 50% of the dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of noratropine’s action primarily involve the reduction of parasympathetic activity . This can lead to an increase in heart rate, reduction in smooth muscle contraction, and decrease in glandular secretion .

Action Environment

The action, efficacy, and stability of noratropine can be influenced by various environmental factors. For instance, the presence of other drugs with anticholinergic activity, such as antidepressants and antispasmodics, can increase the risk of potential adverse effects such as urinary retention, constipation, and dry mouth . Additionally, the drug’s action can be affected by the patient’s physiological state, such as renal insufficiency or enlarged prostate .

特性

IUPAC Name |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKYNAZQGVYHIB-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Noratropine | |

CAS RN |

16839-98-8 | |

| Record name | Noratropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)